Ogerin analogue 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

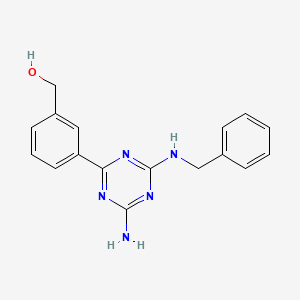

C17H17N5O |

|---|---|

Poids moléculaire |

307.35 g/mol |

Nom IUPAC |

[3-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |

InChI |

InChI=1S/C17H17N5O/c18-16-20-15(14-8-4-7-13(9-14)11-23)21-17(22-16)19-10-12-5-2-1-3-6-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |

Clé InChI |

RVKAHYFWSKSSQQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC(=C3)CO |

Origine du produit |

United States |

Foundational & Exploratory

Ogerin Analogue 1: A Technical Guide for Researchers

Introduction

Ogerin is a small molecule that has garnered significant attention in biomedical research for its role as a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). While the query specifies "Ogerin analogue 1," the prominent compound in literature is Ogerin itself, with more potent analogues like MS48107 being developed from its scaffold.[1][2] This guide will focus on the research applications of Ogerin as the foundational analogue, detailing its mechanism of action, experimental protocols, and quantitative data. GPR68 is a proton-sensing receptor activated by extracellular acidosis and mechanical stimuli, playing roles in various physiological and pathological processes.[3][4] Ogerin's ability to modulate GPR68 activity has made it a valuable tool in studying conditions such as fibrotic diseases, neurological disorders, and cancer.[4][5]

Mechanism of Action

Ogerin functions as a biased positive allosteric modulator of GPR68.[3][6] This means it binds to a site on the receptor distinct from the primary agonist (proton) binding site and selectively enhances the receptor's signaling through a specific pathway. GPR68 is known to couple to multiple G protein pathways, primarily Gαq/11 and Gαs.[3]

-

Biased Modulation : Ogerin potentiates the proton-induced activation of the Gαs pathway while concurrently inhibiting the Gαq pathway.[6]

-

Gαs Pathway Activation : Activation of the Gαs pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This subsequently activates Protein Kinase A (PKA) and leads to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[6][7]

-

Gαq Pathway Inhibition : The proton-mediated activation of the Gαq pathway, which results in phospholipase C-β (PLC-β) activation and an increase in cytosolic calcium ions ([Ca2+]cyt), is reduced by Ogerin.[3][4]

This biased agonism is a key feature of Ogerin, allowing researchers to dissect the differential roles of Gαs and Gαq signaling downstream of GPR68 activation.

References

- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - American Chemical Society - Figshare [acs.figshare.com]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ogerin Analogue 1: A Negative Control for the GPR68 Modulator Ogerin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ogerin analogue 1, a crucial tool for researchers studying the G protein-coupled receptor 68 (GPR68). Ogerin is a known positive allosteric modulator (PAM) of GPR68, a proton-sensing receptor implicated in various physiological and pathological processes, including fibrosis and neurological disorders. This compound, also referred to as compound 20 in seminal structure-activity relationship (SAR) studies, serves as a structurally similar but inactive negative control. This guide details the chemical structure and properties of both Ogerin and its inactive analogue, presenting comparative quantitative data that underscores the analogue's utility in validating Ogerin's specific effects on GPR68 signaling. Detailed experimental protocols for the synthesis of these compounds and for key biological assays are provided to facilitate rigorous and reproducible research in the field of GPR68 pharmacology.

Introduction

G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. Its activation can lead to the stimulation of multiple downstream signaling pathways, including the Gαs and Gαq pathways, which in turn modulate intracellular levels of cyclic AMP (cAMP) and calcium (Ca2+), respectively. The physiological and pathophysiological roles of GPR68 are subjects of intense investigation, with implications in cancer, fibrosis, and neurological conditions.

Ogerin has been identified as a positive allosteric modulator (PAM) of GPR68, enhancing the receptor's sensitivity to proton-mediated activation. To ascertain that the observed biological effects of Ogerin are specifically mediated through its action on GPR68, it is essential to employ a negative control. This compound (compound 20) was developed for this purpose. It is a structural analogue of Ogerin that has been demonstrated to be inactive as a GPR68 PAM. This document serves as a technical resource, providing detailed information on the chemical properties, synthesis, and biological characterization of this compound in comparison to Ogerin.

Chemical Structure and Properties

The chemical structures of Ogerin and this compound are presented below. Ogerin is 2-((4-amino-6-(benzylamino)-1,3,5-triazin-2-yl)methyl)phenol. This compound is a structural isomer where the hydroxymethyl group is at the meta position of the phenyl ring, rather than the ortho position as in Ogerin.

Table 1: Chemical Properties of Ogerin and this compound

| Property | Ogerin | This compound (Compound 20) |

| IUPAC Name | 2-((4-amino-6-(benzylamino)-1,3,5-triazin-2-yl)methyl)phenol | 3-((4-amino-6-(benzylamino)-1,3,5-triazin-2-yl)methyl)phenol |

| Molecular Formula | C₁₇H₁₇N₅O | C₁₇H₁₇N₅O |

| Molecular Weight | 307.35 g/mol | 307.35 g/mol |

| CAS Number | 1309198-71-7 | 1125453-08-8 |

| SMILES | Nc1nc(NCc2ccccc2)nc(n1)-c1ccccc1CO | OCC1=CC=CC(C2=NC(NCC3=CC=CC=C3)=NC(N)=N2)=C1 |

Biological Activity and Comparative Data

Ogerin potentiates the proton-induced activation of GPR68, primarily through the Gαs-cAMP signaling pathway. In contrast, this compound is inactive in this regard. The following table summarizes the key biological activity data from structure-activity relationship studies that highlight the differential effects of these two compounds. The data is derived from studies utilizing a GloSensor cAMP assay in HEK293T cells transiently expressing GPR68.[1]

Table 2: Comparative Biological Activity at GPR68

| Compound | Allosteric Activity (log(αβ/KB)) | Fold Shift from pH 7.4 | pEC₅₀ at pH 7.0 |

| Ogerin | 5.9 ± 0.1 | 2.5 | 6.83 ± 0.06 |

| This compound | Inactive | No Shift | Not Active |

Data presented is representative of values reported in the literature.

The lack of activity of this compound, despite its structural similarity to Ogerin, underscores the specific structural requirements for GPR68 modulation and establishes it as a reliable negative control for in vitro and in vivo studies.

Signaling Pathways

Ogerin acts as a biased positive allosteric modulator of GPR68. It potentiates proton-induced Gαs signaling, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). Conversely, Ogerin has been reported to inhibit proton-mediated Gαq signaling, which would otherwise lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This compound does not modulate these pathways.

Caption: Ogerin's biased modulation of GPR68 signaling pathways.

Experimental Protocols

General Synthesis of Ogerin and this compound

The synthesis of Ogerin and its analogues is typically achieved through a multi-step process. A general workflow is outlined below, based on procedures described in the medicinal chemistry literature.

Caption: General synthetic workflow for Ogerin and its analogues.

Protocol:

-

Synthesis of the Dichlorotriazine Intermediate: The synthesis often begins with commercially available starting materials to construct a dichlorotriazine core.

-

First Nucleophilic Substitution: The dichlorotriazine is reacted with an appropriate amine to displace one of the chlorine atoms.

-

Second Nucleophilic Substitution: The resulting monochlorotriazine is then reacted with benzylamine to introduce the benzylamino moiety.

-

Final Modification (if necessary): For Ogerin and its analogues, the final step typically involves the introduction of the hydroxymethylphenyl group via a Suzuki coupling or a similar cross-coupling reaction with the corresponding boronic acid or ester. The specific isomer of the hydroxymethylphenyl boronic acid used determines whether Ogerin or this compound is synthesized.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.

Note: For detailed, step-by-step synthetic procedures, it is imperative to consult the primary literature, such as Yu et al., J Med Chem 2019.

GPR68 Positive Allosteric Modulator Activity Assay (GloSensor™ cAMP Assay)

This protocol outlines the measurement of GPR68 activation via the Gαs pathway by quantifying changes in intracellular cAMP levels.

Materials:

-

HEK293T cells

-

GPR68 expression plasmid

-

GloSensor™-22F cAMP plasmid (Promega)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

GloSensor™ cAMP Reagent (Promega)

-

Ogerin, this compound, and other test compounds

-

Assay buffer (e.g., HBSS) adjusted to various pH levels

-

White, opaque 96-well or 384-well assay plates

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the GPR68 expression plasmid and the GloSensor™-22F cAMP plasmid according to the transfection reagent manufacturer's protocol.

-

Incubate the transfected cells for 24-48 hours.

-

-

Assay Plate Preparation:

-

Harvest the transfected cells and resuspend them in assay buffer.

-

Seed the cells into the wells of a white, opaque assay plate.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of Ogerin, this compound, and other test compounds in assay buffer at various pH levels.

-

Add the compound dilutions to the appropriate wells of the assay plate. Include a vehicle control (e.g., DMSO).

-

-

Signal Detection:

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

-

Add the reagent to each well of the assay plate.

-

Incubate the plate at room temperature for the recommended time.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence data to the vehicle control.

-

Plot the data as a dose-response curve and determine the pEC₅₀ values and fold shift in potency at different pH values.

-

Conclusion

This compound is an indispensable tool for the study of GPR68. Its structural similarity to the GPR68 PAM, Ogerin, combined with its lack of biological activity, makes it an ideal negative control. The use of this compound in experiments is critical for demonstrating that the observed effects of Ogerin are due to its specific modulation of GPR68 and not due to off-target effects. This technical guide provides researchers with the necessary information on the chemical structure, properties, and comparative biological activity of this compound, along with detailed experimental protocols to support rigorous investigation into the pharmacology of GPR68.

References

Ogerin Analogue 1 as a Negative Control for GPR68: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Ogerin analogue 1 as a negative control for studying the G protein-coupled receptor 68 (GPR68). This document details the comparative activity of Ogerin and its inactive analogue, provides in-depth experimental protocols for assessing GPR68 function, and visualizes the key signaling pathways and experimental workflows.

Introduction

GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. It is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and mechanotransduction. Ogerin has been identified as a positive allosteric modulator (PAM) of GPR68, potentiating its response to protons. In contrast, this compound is a structurally similar compound that lacks activity at GPR68, making it an ideal negative control for in vitro and in vivo studies to ensure that the observed effects of Ogerin are specifically mediated by GPR68 activation.

Data Presentation: Ogerin vs. This compound

The following table summarizes the quantitative and qualitative data on the activity of Ogerin and this compound at GPR68.

| Compound | Target | Assay Type | Key Parameter | Value | Reference |

| Ogerin | GPR68 | cAMP Production | pEC50 | 6.83 | [1] |

| Ogerin | GPR68 | iGlow Reporter | Max ΔF/F0 | Robust transient activation | [2] |

| This compound | GPR68 | iGlow Reporter | Max ΔF/F0 | No significant signal | [2] |

Signaling Pathways and Experimental Workflow

GPR68 Signaling Pathways

GPR68 activation can lead to the engagement of multiple G protein signaling cascades, including Gq/11, Gs, and G12/13. The specific pathway activated can be cell-type dependent and influenced by the nature of the stimulus.

Caption: GPR68 signaling pathways activated by protons and modulated by Ogerin.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the activity of compounds like Ogerin and this compound on GPR68.

Caption: General workflow for GPR68 functional assays.

Experimental Protocols

Calcium Mobilization Assay using a Fluorescent Plate Reader (FLIPR)

This protocol is designed to measure intracellular calcium mobilization following GPR68 activation.

Materials:

-

HEK293 cells stably expressing human GPR68

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Ogerin and this compound stock solutions (in DMSO)

-

96-well black-walled, clear-bottom microplates

-

Fluorescent Plate Reader (FLIPR) or equivalent

Procedure:

-

Cell Plating:

-

Seed GPR68-expressing HEK293 cells into 96-well plates at a density of 40,000-80,000 cells per well.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of Ogerin and this compound in assay buffer. A typical concentration range to test for Ogerin would be from 10 nM to 100 µM. This compound should be tested at the highest concentration used for Ogerin as a negative control. Also, include a vehicle control (DMSO in assay buffer).

-

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the compounds from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for at least 120 seconds to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control.

-

For Ogerin, plot the response as a function of concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

For this compound, confirm the lack of a significant response compared to the vehicle control.

-

cAMP Production Assay

This protocol measures the accumulation of cyclic AMP (cAMP) as a result of Gs pathway activation by GPR68.

Materials:

-

HEK293 cells expressing human GPR68

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)

-

IBMX (a phosphodiesterase inhibitor)

-

Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays)

-

Ogerin and this compound stock solutions (in DMSO)

-

384-well white microplates

Procedure:

-

Cell Plating:

-

Seed GPR68-expressing HEK293 cells into 384-well plates at an appropriate density.

-

Incubate overnight at 37°C.

-

-

Compound and Cell Stimulation:

-

Prepare serial dilutions of Ogerin and this compound in stimulation buffer (assay buffer containing IBMX).

-

Remove the cell culture medium and add the compound dilutions to the cells.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and cAMP Detection:

-

Following the manufacturer's instructions for the specific cAMP assay kit, add the lysis buffer and detection reagents. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a compatible plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Generate a cAMP standard curve to interpolate the amount of cAMP produced in each well.

-

Plot the cAMP concentration as a function of the compound concentration and determine the EC50 for Ogerin.

-

Confirm that this compound does not induce a significant increase in cAMP levels.

-

Conclusion

This compound serves as an essential tool for validating the GPR68-specific effects of Ogerin. By demonstrating a lack of activity in functional assays where Ogerin is active, researchers can confidently attribute the observed biological outcomes to the modulation of GPR68. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for designing and executing experiments to investigate the role of GPR68 in various physiological and disease contexts.

References

Mechanism of inaction for Ogerin analogue 1

An In-depth Technical Guide to the Mechanism of Inaction for Ogerin Analogue 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ogerin is a landmark chemical probe that has been instrumental in deconvoluting the physiological roles of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by extracellular acidosis and is implicated in a range of physiological and pathophysiological processes, including fibrosis, neurological disorders, and cancer.[1][3] Ogerin functions as a positive allosteric modulator (PAM) of GPR68, potentiating the receptor's signaling in response to protons.[2][3][4][5] This document provides a detailed examination of the mechanism of inaction for this compound, a representative inactive compound from the Ogerin chemical series. Understanding the structural and functional attributes that lead to a loss of activity is critical for the development of selective and potent modulators of GPR68 and for comprehending the nuanced pharmacology of this receptor.

The insights into the mechanism of inaction are primarily derived from comparative analysis with the active compound, Ogerin, and data from structure-activity relationship (SAR) studies. A known inactive analogue, ZINC32547799, serves as a practical example of such an inactive compound.[6]

Core Mechanism of Action of Ogerin

To understand inaction, one must first grasp the action of the parent compound. Ogerin exhibits a biased modulatory effect on GPR68 signaling. Specifically, it potentiates proton-induced Gαs pathway activation while concurrently inhibiting proton-mediated Gαq signaling.[4][7] This biased signaling is a key feature of its pharmacological profile.

Gαs Pathway Potentiation

Ogerin enhances the sensitivity of GPR68 to protons for Gαs-mediated signaling. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[4][5][7]

Gαq Pathway Inhibition

In contrast to its effect on the Gαs pathway, Ogerin inhibits the Gαq-mediated signaling cascade that is also activated by protons through GPR68. This pathway typically results in the mobilization of intracellular calcium.[1]

Postulated Mechanism of Inaction for this compound

The inaction of this compound can be attributed to its failure to effectively engage with the allosteric binding site on GPR68 and/or its inability to induce the necessary conformational changes in the receptor required for the potentiation of Gαs signaling. This can be dissected into several key molecular determinants:

-

Lack of Allosteric Binding Affinity: The primary reason for the inaction of an analogue is often its inability to bind to the target receptor. Minor structural modifications to the Ogerin scaffold can disrupt key interactions with the allosteric pocket on GPR68, leading to a significant loss of binding affinity.

-

Incorrect Binding Pose: Even if an analogue binds to the allosteric site, it may adopt a non-productive binding orientation. This incorrect pose would fail to induce the specific conformational changes in the transmembrane helices of GPR68 that are necessary for enhancing Gαs coupling.

-

Inability to Induce Conformational Change: Allosteric modulation is dependent on the ligand's ability to stabilize a particular receptor conformation. An inactive analogue may bind to the receptor but lack the requisite chemical features to stabilize the active Gαs-coupled state.

Data Presentation

The following tables summarize the expected quantitative data comparing the activity of Ogerin with that of an inactive analogue like this compound or the known inactive compound ZINC32547799.

Table 1: Comparative in vitro Potency at GPR68

| Compound | GPR68 PAM Activity (pEC50) | Gαs Signaling (cAMP accumulation) | Gαq Signaling (Ca2+ mobilization) |

| Ogerin | 6.83[3] | Potentiation | Inhibition[4][7] |

| This compound | No measurable activity | No effect | No effect |

| ZINC32547799 | No measurable activity[6] | No effect | No effect |

Table 2: Comparative in vivo Efficacy

| Compound | In vivo Model | Endpoint | Outcome |

| Ogerin | Fear Conditioning in Mice | Memory Recall | Suppression[3] |

| This compound | Fear Conditioning in Mice | Memory Recall | No measurable effect |

| ZINC32547799 | Fear Conditioning in Mice | Memory Recall | No measurable effect[6] |

Experimental Protocols

The determination of the inaction of this compound would involve a series of well-established assays.

GPR68 Binding Assay

-

Principle: To determine the binding affinity of the analogue to GPR68. A radioligand binding assay or a competition binding assay with a labeled ligand would be employed.

-

Protocol Outline:

-

Membranes from HEK293 cells stably expressing HA-tagged GPR68 are prepared.

-

Membranes are incubated with a known radiolabeled GPR68 ligand (or a fluorescently labeled Ogerin analogue) and increasing concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled GPR68 ligand.

-

Following incubation, bound and free radioligand are separated by filtration.

-

The radioactivity of the filters is measured by liquid scintillation counting.

-

The IC50 value is calculated and converted to a Ki value.

-

cAMP Accumulation Assay (Gαs Pathway)

-

Principle: To measure the ability of the analogue to potentiate proton-induced cAMP production.

-

Protocol Outline:

-

HEK293 cells expressing GPR68 are seeded in 96-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of protons (by adjusting the pH of the buffer) in the presence or absence of a fixed concentration of this compound.

-

Intracellular cAMP levels are measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET based assay.

-

Data are plotted as a concentration-response curve to determine the pEC50 for proton-induced cAMP accumulation and any leftward shift caused by the analogue.

-

Intracellular Calcium Mobilization Assay (Gαq Pathway)

-

Principle: To assess the effect of the analogue on proton-induced intracellular calcium release.

-

Protocol Outline:

-

GPR68-expressing cells are plated in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Cells are stimulated with an acidic buffer (e.g., pH 6.8) in the presence or absence of this compound.

-

Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

-

The peak fluorescence response is quantified.

-

Visualizations

Signaling Pathways

Caption: Comparative signaling of Ogerin and an inactive analogue at GPR68.

Experimental Workflow

Caption: Workflow for characterizing the inaction of this compound.

Logical Relationship of Inaction

Caption: Logical flow from molecular properties to functional inaction.

Conclusion

The inaction of this compound is fundamentally a consequence of its inability to productively interact with the allosteric site on GPR68. This failure, stemming from specific structural attributes, prevents the analogue from inducing the necessary conformational changes in the receptor that underlie the potentiation of Gαs signaling characteristic of Ogerin. A thorough understanding of these structure-activity relationships is paramount for the design of future GPR68 modulators with improved potency, selectivity, and desired signaling bias. The experimental protocols and comparative data outlined in this guide provide a robust framework for the characterization of both active and inactive analogues in the Ogerin chemical series, thereby advancing the therapeutic potential of targeting GPR68.

References

- 1. GPR68: An Emerging Drug Target in Cancer [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]

- 5. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of Inactive Ogerin Analogues in GPR68 Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. Its role in various physiological and pathological processes, including inflammation, fibrosis, and cognition, has made it a compelling target for pharmacological investigation. The discovery of ogerin (B609720), a selective positive allosteric modulator (PAM) of GPR68, has provided a crucial chemical tool to probe the receptor's function.[1][2][3] Central to the rigorous characterization of ogerin and GPR68 is the use of a structurally analogous but pharmacologically inactive compound. This document serves as a technical guide on the function and application of this inactive ogerin analogue, ZINC32547799 (also referred to as Ogerin analogue 1), in GPR68 research.

The Role of the Inactive Ogerin Analogue (ZINC32547799)

The primary and critical function of the inactive ogerin analogue in GPR68 studies is to serve as a negative control .[4][5] Due to its close structural similarity to the active PAM, ogerin, it allows researchers to definitively attribute the observed biological effects of ogerin to its specific modulation of GPR68, rather than to off-target effects or non-specific interactions of the chemical scaffold.

Key Functions as a Negative Control:

-

Specificity Validation: By demonstrating a lack of activity in GPR68-mediated signaling pathways, the inactive analogue confirms that the effects of ogerin are not due to a general property of the molecule's core structure.

-

In Vivo Target Engagement: In animal studies, the administration of the inactive analogue helps to verify that the physiological outcomes observed with ogerin are a direct result of GPR68 modulation. For instance, while ogerin was found to suppress recall in fear conditioning in wild-type mice, this effect was absent in GPR68 knockout mice and, crucially, the inactive analogue ZINC32547799 had no measurable effect on learning and memory in wild-type mice.[5][6]

-

Exclusion of Confounding Variables: It helps to rule out potential confounding effects such as compound toxicity, solubility issues, or interactions with other cellular components that are unrelated to GPR68.

Quantitative Pharmacological Data

Quantitative analysis confirms the potent and specific activity of ogerin as a GPR68 PAM, in stark contrast to its inactive analogue. The data is typically derived from in vitro functional assays, such as measuring second messenger accumulation (cAMP) or intracellular calcium mobilization in response to proton activation.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Ogerin | GPR68 | Calcium Mobilization (FLIPR) | pEC50 | 6.83 ± 0.06 | [5] |

| Ogerin | Adenosine A2A Receptor | Radioligand Binding | Ki | 220 nM | [1] |

| Ogerin | Serotonin 5-HT2B Receptor | Radioligand Binding | Ki | 736 nM | [1] |

| ZINC32547799 | GPR68 | Functional Assays | Activity | No measurable effect | [5][6] |

| ZINC32547799 | Learning & Memory | In Vivo (Fear Conditioning) | Activity | No measurable effect | [5][6] |

Table 1: Comparative pharmacological data for Ogerin and its inactive analogue ZINC32547799.

GPR68 Signaling Pathways and Ogerin Modulation

GPR68 is a pleiotropically coupled receptor, primarily activating Gs and Gq signaling cascades in response to extracellular protons (low pH).[6][7]

-

Gq Pathway: Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores.

-

Gs Pathway: Activation stimulates Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB).[8]

Ogerin acts as a PAM, potentiating the proton-induced Gs/cAMP pathway.[9] Some evidence also suggests it may directly activate GPR68-mediated Gq signaling.[7][10]

Experimental Protocols

In Vitro: Fluorescence-Based Calcium Mobilization Assay

This assay is used to measure the Gq-mediated release of intracellular calcium upon GPR68 activation. It is a common method for quantifying the potency of modulators like ogerin.

Principle: Cells expressing GPR68 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated Ca2+ release from the endoplasmic reticulum, the dye binds to Ca2+ and fluoresces. The change in fluorescence intensity is proportional to the intracellular Ca2+ concentration.[11]

Detailed Methodology:

-

Cell Culture & Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding human GPR68. To enhance the signal, a promiscuous Gα subunit, such as Gα16, may be co-transfected to couple the receptor to the calcium signaling pathway.[11]

-

A parallel transfection with an empty vector is performed as a negative control.[11]

-

-

Cell Plating:

-

Post-transfection (24-48 hours), cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach.

-

-

Dye Loading:

-

The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) for 1 hour at 37°C.

-

-

Compound Preparation:

-

Ogerin and the inactive analogue (ZINC32547799) are prepared in a suitable assay buffer at various concentrations. The buffer is acidified to a pH known to activate GPR68 (e.g., pH 6.8-7.0).

-

-

Fluorescence Measurement:

-

The cell plate is placed in a fluorescence microplate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

A baseline fluorescence reading is taken.

-

The compound plate is added to the cells, and the fluorescence intensity is measured kinetically over time.

-

-

Data Analysis:

-

The change in fluorescence (peak minus baseline) is calculated.

-

Data are normalized to the maximum response and plotted against compound concentration to determine EC50 values. The data for the inactive analogue is expected to show no response above baseline.

-

In Vivo: Contextual Fear Conditioning

This behavioral paradigm assesses associative learning and memory, processes in which GPR68 has been implicated.[2][12] The use of wild-type, GPR68 knockout, and drug-treated animals allows for the dissection of the receptor's role.

Principle: A mouse learns to associate a neutral environment (the context) with an aversive stimulus (a mild footshock). When placed back into the same context later, a mouse with intact memory will exhibit a fear response, typically measured as "freezing" (the complete absence of movement except for respiration).[13]

Detailed Methodology:

-

Animal Groups:

-

Group 1: Wild-type (WT) mice + Vehicle

-

Group 2: Wild-type (WT) mice + Ogerin (e.g., 10 mg/kg, IP)[1]

-

Group 3: Wild-type (WT) mice + Inactive Analogue (ZINC32547799)

-

Group 4: GPR68 Knockout (KO) mice + Ogerin

-

-

Habituation:

-

Mice are handled for several days before the experiment to reduce stress.

-

-

Training (Day 1):

-

Mice are administered their respective compounds via intraperitoneal (IP) injection 30-60 minutes before training.

-

Each mouse is placed in a conditioning chamber. After a baseline period (e.g., 2 minutes), one or more mild footshocks (e.g., 0.5 mA, 2 seconds) are delivered.

-

The mouse remains in the chamber for a short period post-shock before being returned to its home cage.

-

-

Contextual Memory Test (Day 2):

-

24 hours after training, mice are again administered their compounds.

-

Each mouse is returned to the same conditioning chamber (no shock is delivered).

-

Behavior is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

An automated system or a trained observer scores the amount of time each mouse spends freezing.

-

Freezing time is compared across the different groups using statistical analysis (e.g., ANOVA). The expected outcome is that ogerin will significantly alter freezing behavior in WT mice, but not in GPR68 KO mice, and the inactive analogue will have no effect compared to the vehicle control.

-

Conclusion

The inactive ogerin analogue, ZINC32547799, is an indispensable tool in the pharmacological study of GPR68. Its strategic use as a negative control provides the necessary rigor to validate that the effects of the active PAM, ogerin, are mediated specifically through GPR68. This allows for the confident elucidation of GPR68's complex signaling pathways and its physiological roles in health and disease. For any research program targeting GPR68, the concurrent use of ogerin and its inactive analogue is essential for generating robust and interpretable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. grantome.com [grantome.com]

- 3. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. eubopen.org [eubopen.org]

- 6. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR68 deletion impairs hippocampal long-term potentiation and passive avoidance behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

Ogerin analogue 1 CAS number and molecular formula

An In-Depth Technical Guide to Ogerin and its Analogue MS48107: Potent Modulators of GPR68

This technical guide provides a comprehensive overview of Ogerin and its potent analogue, MS48107 (Ogerin analogue 1), which are crucial chemical tools for studying the G protein-coupled receptor 68 (GPR68). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, biological activities, and experimental applications.

Core Compounds

A detailed summary of the chemical and physical properties of Ogerin and its analogue, MS48107, is presented below. While "this compound" is not a standardized nomenclature, the scientific literature points to MS48107 as a key, well-characterized, and more potent successor to Ogerin.

| Property | Ogerin | MS48107 (this compound) |

| CAS Number | 1309198-71-7 | 2375070-79-2 |

| Molecular Formula | C₁₇H₁₇N₅O | C₂₃H₂₀FN₅O₂ |

| Molecular Weight | 307.35 g/mol | 417.44 g/mol |

| Synonyms | ZINC67740571 | Compound 71 |

Biological Activity and Quantitative Data

Ogerin and MS48107 are positive allosteric modulators (PAMs) of GPR68, a proton-sensing receptor. They enhance the receptor's sensitivity to its endogenous ligand, H⁺.

Ogerin: A Selective GPR68 PAM

Ogerin selectively modulates GPR68 activity, demonstrating biased agonism. It potentiates the Gαs signaling pathway while inhibiting Gαq-mediated pathways.[1] This activity makes it a valuable tool for dissecting the distinct signaling cascades downstream of GPR68.

| Parameter | Value | Target/System |

| pEC₅₀ | 6.83 | GPR68 (positive allosteric modulation)[2] |

| Kᵢ (antagonist) | 220 nM | A₂A Receptor[2] |

| Kᵢ (antagonist) | 736 nM | 5-HT₂B Receptor |

| Cellular Activity | 50-150 µM | Inhibition of TGF-β induced myofibroblast differentiation in PHLFs[2] |

| In Vivo Dose | 10 mg/kg (single IP injection) | Attenuation of contextual-based fear memory in mice[3] |

MS48107: A More Potent and Brain-Penetrant Ogerin Analogue

MS48107 was developed through a structure-activity relationship (SAR) study of the Ogerin scaffold and exhibits significantly enhanced allosteric modulatory activity at GPR68.[4][5] A key advantage of MS48107 is its ability to cross the blood-brain barrier, making it suitable for in vivo studies of GPR68 function in the central nervous system.[6]

| Parameter | Value | Target/System |

| Allosteric Activity | 33-fold increase vs. Ogerin | GPR68[4][5] |

| Kᵢ (antagonist) | 219 nM (moderate affinity) | 5-HT₂B Receptor[6][7] |

| EC₅₀ (weak agonist) | 320 nM | MT₁ Receptor[6][7] |

| EC₅₀ (weak partial agonist) | 540 nM | MT₂ Receptor[6][7] |

| In Vivo Dose | 25 mg/kg (single IP injection) | High exposure in plasma and brain of mice[6][7] |

| Brain/Plasma Exposure | >10 µM at 0.5h, maintained for 2h | Mice[6][7] |

Signaling Pathways

Ogerin and MS48107 modulate GPR68 signaling, which is primarily activated by extracellular protons (acidic pH). Their positive allosteric modulation enhances the Gαs pathway.

Ogerin has also been shown to inhibit Transforming Growth Factor-beta (TGF-β) induced myofibroblast differentiation.[1][8] This effect occurs at the transcriptional level without affecting the canonical SMAD signaling pathway.[1][8]

Experimental Protocols

Detailed methodologies for key experiments involving Ogerin and MS48107 are outlined below.

In Vitro: Inhibition of TGF-β Induced Myofibroblast Differentiation

This protocol describes the use of Ogerin to study its anti-fibrotic effects in primary human lung fibroblasts (PHLFs).

1. Cell Culture and Treatment:

-

Culture PHLFs in standard growth medium.

-

For experiments, seed cells and allow them to adhere overnight.

-

Starve cells in serum-free medium for 24 hours.

-

Treat cells with TGF-β (e.g., 1 ng/mL) in the presence or absence of Ogerin (50-150 µM) for 48-72 hours.[2] For studies at acidic pH, adjust the medium pH to 6.8.[1]

2. Western Blot Analysis for aSMA and Collagen:

-

After treatment, lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against alpha-smooth muscle actin (αSMA), Collagen I, and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

3. Gene Expression Analysis by qPCR:

-

Extract total RNA from treated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using primers for profibrotic genes (e.g., ACTA2, COL1A1) and a housekeeping gene.

-

Analyze relative gene expression using the ΔΔCt method.

4. Analysis of Gαs Signaling:

-

To assess the activation of the Gαs pathway, treat cells with Ogerin (e.g., 150 µM) for a short duration (e.g., 40 minutes).[2]

-

Perform Western blot analysis for phosphorylated CREB (pCREB) and total CREB.[1]

References

- 1. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eubopen.org [eubopen.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Ogerin and its Analogues in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ogerin and its potent analogue, MS48107, positive allosteric modulators (PAMs) of the G-protein coupled receptor 68 (GPR68). This document is intended to serve as a resource for researchers in pharmacology, drug discovery, and related fields, offering detailed information on commercial sourcing, key quantitative data, experimental protocols, and the underlying signaling pathways. The term "Ogerin analogue 1" is not a standard nomenclature; this guide focuses on Ogerin as the pioneering molecule and MS48107 as its significantly more potent, first-generation analogue.

Introduction to Ogerin and MS48107

Ogerin was the first small-molecule positive allosteric modulator identified for GPR68, a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes.[1] Subsequent structure-activity relationship (SAR) studies led to the development of MS48107, an analogue with a reported 33-fold increase in allosteric activity compared to Ogerin.[2] Both compounds are valuable research tools for investigating the roles of GPR68 in vitro and in vivo.[2]

Commercial Suppliers

Ogerin and MS48107 are available for research purposes from several commercial suppliers. The following tables summarize the key information for sourcing these compounds. It is recommended to request batch-specific data from the supplier prior to purchase.

Table 1: Commercial Suppliers of Ogerin

| Supplier | Product Name | CAS Number |

| MedchemExpress | Ogerin | 1309198-71-7 |

| MedKoo Biosciences | Ogerin | 1309198-71-7 |

| Fisher Scientific (Tocris) | Ogerin | 1309198-71-7 |

| Cayman Chemical | Ogerin | 1309198-71-7 |

| Sigma-Aldrich | Ogerin | 1309198-71-7 |

| TargetMol | Ogerin | 1309198-71-7 |

Table 2: Commercial Suppliers of MS48107

| Supplier | Product Name | CAS Number |

| MedchemExpress | MS48107 | 2375070-79-2 |

| AbMole BioScience | MS48107 | 2375070-79-2 |

| Biosynth | MS 48107 | 2375070-79-2 |

| Immunomart (TargetMol) | ms48107 | 2375070-79-2 |

| Cambridge Bioscience (MCE) | MS48107 | 2375070-79-2 |

| DC Chemicals | MS48107 | 2375070-79-2 |

Quantitative Data

The following tables provide a summary of the key physicochemical and pharmacological properties of Ogerin and MS48107, compiled from supplier data and published literature.

Table 3: Physicochemical Properties

| Property | Ogerin | MS48107 |

| Molecular Formula | C₁₇H₁₇N₅O | C₂₃H₂₀FN₅O₂ |

| Molecular Weight | 307.35 g/mol | 417.44 g/mol |

| Purity | Typically ≥98% (HPLC) | Typically ≥99% (HPLC) |

| Solubility | DMSO: ~25-50 mg/mL | DMSO: ~25 mg/mL |

| Storage | Store at -20°C as a solid | Store at -20°C as a solid |

Table 4: Pharmacological Data

| Parameter | Ogerin | MS48107 |

| Target | GPR68 Positive Allosteric Modulator | GPR68 Positive Allosteric Modulator |

| pEC₅₀ (GPR68) | 6.83[3] | Data not consistently reported, but noted as 33x more potent than Ogerin[2] |

| Kᵢ (A₂A Receptor) | 220 nM (antagonist)[3] | Not reported |

| Kᵢ (5-HT₂B Receptor) | 736 nM (weak antagonist)[3] | 219 nM (binding affinity), 310 nM (weak antagonist activity)[4] |

| In Vivo Activity | Suppresses recall in fear conditioning in mice (10 mg/kg)[3] | High exposure in plasma and brain in mice (25 mg/kg, i.p.)[4] |

GPR68 Signaling Pathways

GPR68 is a pleiotropic receptor that can couple to multiple G-protein signaling pathways, primarily Gαs and Gαq. Ogerin has been shown to be a biased agonist, potentiating the Gαs pathway while inhibiting the Gαq pathway.[5]

Caption: GPR68 signaling pathways activated by protons and modulated by Ogerin/MS48107.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Ogerin and its analogues.

In Vitro cAMP Assay

This protocol is adapted from methodologies used to characterize Ogerin and MS48107.[1]

Objective: To measure the potentiation of proton-induced cAMP production by Ogerin or MS48107 in cells expressing GPR68.

Materials:

-

HEK293T cells

-

Expression plasmid for human GPR68

-

GloSensor™ cAMP reporter plasmid (Promega)

-

DMEM with 10% FBS

-

Transfection reagent (e.g., Lipofectamine)

-

Ogerin or MS48107 stock solution in DMSO

-

pH-adjusted assay buffer

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with the GPR68 expression plasmid and the GloSensor™ cAMP reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.

-

-

Assay:

-

Prepare serial dilutions of Ogerin or MS48107 in a pH-adjusted assay buffer (e.g., pH 7.4 for baseline and a more acidic pH like 6.8 to measure potentiation).

-

Equilibrate the GloSensor™ reagent according to the manufacturer's protocol and add it to the cells.

-

Add the compound dilutions to the wells.

-

Measure luminescence at various time points using a luminometer to determine the change in cAMP levels.

-

-

Data Analysis:

-

Normalize the data to a vehicle control.

-

Plot the concentration-response curves and calculate the pEC₅₀ values.

-

Caption: Workflow for an in vitro cAMP assay to assess GPR68 modulation.

In Vitro TGF-β-Induced Myofibroblast Differentiation Assay

This protocol is based on studies investigating the anti-fibrotic effects of Ogerin.[5]

Objective: To assess the inhibitory effect of Ogerin on TGF-β-induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs).

Materials:

-

Primary human lung fibroblasts (PHLFs)

-

Fibroblast growth medium

-

Recombinant human TGF-β1

-

Ogerin stock solution in DMSO

-

Antibodies for Western blotting (α-SMA, β-tubulin)

-

qRT-PCR reagents for collagen gene expression analysis

Procedure:

-

Cell Culture and Treatment:

-

Culture PHLFs in appropriate growth medium.

-

Seed cells and allow them to adhere.

-

Treat cells with TGF-β1 (e.g., 1 ng/mL) to induce myofibroblast differentiation.

-

Concurrently, treat with a dose range of Ogerin (e.g., 50-150 µM) or vehicle (DMSO) for 48-72 hours.[5]

-

-

Western Blotting for α-SMA:

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe with primary antibodies against α-smooth muscle actin (α-SMA), a marker of myofibroblasts, and a loading control (e.g., β-tubulin).

-

Incubate with secondary antibodies and visualize bands.

-

-

qRT-PCR for Collagen Expression:

-

Extract total RNA from the cells.

-

Synthesize cDNA.

-

Perform quantitative real-time PCR using primers for collagen genes (e.g., COL1A1) and a housekeeping gene.

-

-

Data Analysis:

-

Quantify band intensity for Western blots and normalize to the loading control.

-

Calculate relative gene expression for qRT-PCR data using the ΔΔCt method.

-

In Vivo Contextual Fear Conditioning in Mice

This protocol is a general framework based on studies that have used Ogerin and its analogues to modulate fear memory.[3][6]

Objective: To evaluate the effect of Ogerin or MS48107 on the consolidation or recall of fear memory in mice.

Materials:

-

Adult male C57BL/6J mice

-

Fear conditioning apparatus (with a grid floor for footshock delivery)

-

Ogerin or MS48107

-

Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)

-

Injection supplies (syringes, needles)

Procedure:

-

Habituation:

-

Handle the mice for several days before the experiment to reduce stress.

-

-

Drug Administration:

-

Training (Day 1):

-

Place the mouse in the fear conditioning chamber and allow a period of exploration (e.g., 2 minutes).

-

Present a conditioned stimulus (CS), such as a tone, paired with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1 mA for 1-2 seconds).

-

Repeat the CS-US pairing for a set number of trials with an inter-trial interval.

-

Record the mouse's behavior, particularly freezing (the complete absence of movement except for respiration).

-

-

Contextual Fear Testing (Day 2):

-

Place the mouse back into the same chamber without presenting the CS or US.

-

Record freezing behavior for a set period (e.g., 5 minutes).

-

-

Cued Fear Testing (Day 3):

-

Place the mouse in a novel context (different chamber with altered visual and olfactory cues).

-

After a habituation period, present the CS (tone) without the US.

-

Record freezing behavior during the CS presentation.

-

-

Data Analysis:

-

Score the duration of freezing behavior.

-

Compare the percentage of time spent freezing between the drug-treated and vehicle-treated groups.

-

Caption: Experimental workflow for in vivo contextual fear conditioning studies.

Conclusion

Ogerin and its more potent analogue, MS48107, are indispensable tools for the scientific community to probe the function of GPR68. This guide provides researchers with the necessary information to source these compounds, understand their properties, and design robust experiments to further elucidate the role of GPR68 in health and disease. It is imperative for researchers to consult the original publications and supplier documentation for the most detailed and up-to-date information.

References

- 1. researchgate.net [researchgate.net]

- 2. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH | PLOS One [journals.plos.org]

- 6. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

Ogerin Analogue 1: A Technical Guide to Safety and Handling for Research Professionals

Introduction

Ogerin and its analogues are significant chemical probes in the study of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1). Ogerin acts as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to proton-induced signaling.[1][2] This makes it a valuable tool for investigating the physiological and pathophysiological roles of GPR68 in conditions such as fibrotic diseases and neurological disorders.[3] This guide provides a comprehensive overview of the safety data, handling procedures, and relevant biological pathways associated with Ogerin analogue 1, tailored for researchers and drug development professionals.

Safety Data Sheet Summary

The following tables summarize the critical safety information for this compound, based on available safety data sheets (SDS). It is important to note that the toxicological properties of this compound have not been thoroughly investigated, and standard precautions for handling laboratory chemicals should be strictly followed.[4][5]

Table 1: Hazard Identification and First Aid

| Hazard Statement | Precautionary Measures & First Aid |

| Acute Toxicity | Toxicological properties are not fully known.[4][5] Avoid inhalation, ingestion, and contact with skin and eyes.[4] |

| Skin Corrosion/Irritation | May cause skin irritation. Wash skin thoroughly after handling.[4] In case of contact, flush with copious amounts of water. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. In case of contact, remove contact lenses and flush eyes with large amounts of water. Seek medical attention.[4] |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4] |

| Inhalation | If inhaled, move the person into fresh air. |

Table 2: Handling and Storage

| Parameter | Recommendation |

| Safe Handling | Avoid creating dust.[5] Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[4] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5] |

| Storage (Powder) | Keep container tightly sealed in a cool, well-ventilated area.[4] For long-term storage as a powder, -20°C is recommended for up to 3 years.[3] |

| Storage (In Solvent) | Store stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[3] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[4] |

| Stability | Stable under recommended storage conditions.[4] |

Table 3: Physical and Chemical Properties

| Property | Value |

| CAS Number | 1125453-08-8[4] |

| Appearance | Solid[5] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL or 250 mg/mL).[3][6][7] |

| Decomposition | Under fire conditions, may decompose and emit toxic fumes.[4] |

Experimental Protocols and Handling Procedures

While specific, detailed experimental protocols for safety assessment of this compound are not publicly available, the following general procedures should be adopted in a laboratory setting.

Personal Protective Equipment (PPE) Workflow

A systematic approach to PPE is critical when handling this compound. The following workflow outlines the necessary steps.

Solution Preparation

Due to its solubility in DMSO, stock solutions are typically prepared in this solvent.[3]

-

Preparation : Perform all work in a chemical fume hood.

-

Weighing : Accurately weigh the required amount of solid this compound.

-

Dissolving : Add the appropriate volume of newly opened, anhydrous DMSO to the solid.[3] Sonication may be required to fully dissolve the compound.[7]

-

Storage : Store the resulting stock solution in tightly sealed vials at -20°C or -80°C for long-term stability.[3]

Signaling Pathway of Ogerin

Ogerin and its analogues function as biased positive allosteric modulators of GPR68.[1][6] At physiological pH, GPR68 is largely inactive. Ogerin potentiates the receptor's response to protons (acidic pH), primarily activating the Gαs signaling pathway while inhibiting the Gαq pathway.[1]

GPR68 Gαs Signaling Pathway Modulated by Ogerin

The diagram below illustrates the canonical Gαs pathway activated by Ogerin in the presence of protons.

This activation of the Gαs pathway leads to a cascade of downstream events, including the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and phosphorylation of the CREB transcription factor.[1] This mechanism is central to Ogerin's observed biological effects, such as the inhibition of TGF-β-induced myofibroblast differentiation.[1][2]

Conclusion

This compound is a potent research tool for modulating the pH-sensitive GPR68 receptor. While it presents a low hazard profile based on current knowledge, its toxicological properties are not fully characterized. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate PPE and proper handling and storage techniques. Understanding its mechanism of action via the Gαs signaling pathway is crucial for designing experiments and interpreting results in the context of fibrosis, neurology, and other GPR68-mediated biological processes.

References

- 1. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ogerin mediated inhibition of TGF-β(1) induced myofibroblast differentiation is potentiated by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|1125453-08-8|MSDS [dcchemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Ogerin | 5-HT Receptor | Adenosine Receptor | TargetMol [targetmol.com]

Unraveling the Biological Target of Ogerin Analogue 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth investigation into the biological target of Ogerin analogue 1, a compound frequently utilized as a negative control in studies involving its parent compound, Ogerin. Ogerin is a known positive allosteric modulator (PAM) of the G-protein coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological processes. This document summarizes the known biological activities of Ogerin, establishes the role of this compound, and provides detailed experimental protocols for assessing the activity of these compounds.

Ogerin and its Primary Biological Target: GPR68

Ogerin is a selective positive allosteric modulator of GPR68. It enhances the receptor's sensitivity to protons, its endogenous ligand. The activation of GPR68 by Ogerin has been shown to stimulate the Gαs signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A (PKA)-dependent phosphorylation of the CREB transcription factor. This pathway has been linked to the inhibition of TGF-β-induced myofibroblast differentiation.

While GPR68 is the primary target of Ogerin, it has been observed to have some off-target effects. Notably, it acts as a moderate antagonist of the A2A adenosine (B11128) receptor and a weak antagonist of the 5-HT2B serotonin (B10506) receptor.

This compound: The Negative Control

This compound is a structural analogue of Ogerin that is consistently used in research as a negative control. This designation implies that it does not share the biological activity of Ogerin, particularly its ability to modulate GPR68. To date, there is no publicly available data to suggest that this compound has any significant affinity or modulatory effect on GPR68 or its known off-targets. Its utility lies in its structural similarity to Ogerin, allowing researchers to control for potential non-specific or off-target effects of the chemical scaffold.

Quantitative Data Summary

The following table summarizes the known quantitative data for Ogerin. No quantitative data for this compound is available, as it is designed to be inactive.

| Compound | Target | Assay Type | Value | Reference |

| Ogerin | GPR68 | pEC50 (PAM activity) | 6.83 | |

| Ogerin | A2A Receptor | Ki (Antagonist activity) | 220 nM | |

| Ogerin | 5-HT2B Receptor | Ki (Antagonist activity) | 736 nM |

Signaling Pathways and Experimental Workflow

Ogerin-Modulated GPR68 Signaling Pathway

The Dawn of GPR68 Modulation: A Technical Guide to the Discovery and Synthesis of Ogerin and Its Analogs

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of Ogerin, the first-in-class small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), and its subsequently developed analogs. This document details the experimental protocols, quantitative biological data, and key signaling pathways associated with these novel compounds.

Introduction: Unlocking the Therapeutic Potential of GPR68

G protein-coupled receptor 68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis.[1][2][3] It is implicated in a variety of physiological and pathophysiological processes, including immune responses, mechanotransduction, and fibrotic diseases.[4][5] The discovery of Ogerin as the first selective small-molecule PAM for GPR68 has paved the way for exploring the therapeutic potential of modulating this receptor.[6][7] Ogerin potentiates the receptor's response to protons, primarily through the Gαs signaling pathway, while inhibiting the Gαq pathway.[1][4] This biased modulation has shown promise in preclinical models of fibrosis and neurological disorders.[4]

The Discovery of Ogerin

Ogerin was identified through a high-throughput screening campaign aimed at discovering small-molecule modulators of GPR68. Its discovery marked a significant milestone, providing a valuable chemical tool to probe the function of this orphan receptor. Subsequent structure-activity relationship (SAR) studies led to the development of more potent and selective analogs, such as MS48107.[6][7][8][9][10]

Synthesis of Ogerin and Its Analogs

The synthesis of Ogerin and its analogs is primarily based on a convergent synthetic strategy involving the sequential substitution of a triazine core.

General Synthetic Scheme

The core scaffold of Ogerin and its analogs is a 2,4,6-trisubstituted 1,3,5-triazine. The synthesis generally proceeds through a three-step sequential nucleophilic substitution of cyanuric chloride.

References

- 1. GPR68: An Emerging Drug Target in Cancer [mdpi.com]

- 2. GPR68 G protein-coupled receptor 68 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. GPR68 G protein-coupled receptor 68 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uniprot.org [uniprot.org]

- 6. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MS48107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MS48107 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

Ogerin Analogue 1 and its Relationship to GPR68 Proton Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that plays a crucial role in various physiological and pathological processes by detecting changes in extracellular pH.[1][2] Acidosis is a common feature of the tumor microenvironment, and GPR68 has emerged as a potential therapeutic target in oncology.[1][3] The modulation of GPR68 activity by small molecules is an area of active research. Ogerin (B609720) was identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to proton activation.[3][4] This technical guide provides an in-depth overview of the relationship between ogerin, its inactive analogue "ogerin analogue 1," and GPR68 proton sensing, with a focus on quantitative data, experimental protocols, and signaling pathways.

Ogerin and this compound: Modulation of GPR68

Ogerin is a selective GPR68 PAM that potentiates the receptor's response to protons, primarily through the Gs signaling pathway, leading to cyclic AMP (cAMP) production.[4][5] It has also been reported to have direct Gq-agonist activity.[3] In contrast, This compound (also referred to as compound 20) is a structurally similar compound that is utilized as a negative control in GPR68 functional assays due to its lack of activity.[6][7]

Quantitative Data

The following table summarizes the available quantitative data for ogerin and the qualitative information for its inactive analogue.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Ogerin | GPR68 | cAMP Accumulation | pEC50 | 6.83 | [8] |

| This compound | GPR68 | GPR68 Activation | Activity | Inactive / Negative Control | [6][7] |

GPR68 Signaling Pathways

GPR68 activation by extracellular protons initiates downstream signaling through multiple G-protein pathways, including Gq/11, Gs, and G12/13.[3] Ogerin, as a PAM, enhances the proton-induced Gs-cAMP pathway and can also act as a Gq agonist.

GPR68 Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular cAMP Accumulation Assay

This protocol is designed to measure the effect of ogerin and this compound on GPR68-mediated cAMP production in response to proton stimulation.

Materials:

-

HEK293 cells stably expressing human GPR68 (HEK293-GPR68).[9]

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES), adjusted to various pH levels (e.g., pH 7.4, 7.0, 6.8).

-

Ogerin and this compound stock solutions (in DMSO).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF-based cAMP assay).

-

384-well white opaque microplates.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Cell Culture: Culture HEK293-GPR68 cells in T75 flasks until 80-90% confluent.

-

Cell Seeding: Harvest cells and seed into 384-well plates at a density of 2,000-5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of ogerin and this compound in assay buffer at the desired pH. The final DMSO concentration should be kept below 0.1%.

-

Assay: a. Remove culture medium from the cell plate. b. Add 10 µL of assay buffer at the desired pH to each well. c. Add 10 µL of the compound dilutions (ogerin, this compound, or vehicle control) to the respective wells. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate concentration-response curves and calculate pEC50 values for ogerin at different pH levels. Compare the activity to that of this compound, which should show no significant response.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of ogerin and this compound to induce calcium release via GPR68 activation.

Materials:

-

HEK293 cells stably expressing human GPR68.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES), pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit).[10][11]

-

Ogerin and this compound stock solutions (in DMSO).

-

384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Seeding: Seed HEK293-GPR68 cells into 384-well plates at a density of 10,000-20,000 cells/well in 40 µL of culture medium and incubate overnight.

-

Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions. b. Remove the culture medium and add 40 µL of the dye loading solution to each well. c. Incubate for 1 hour at 37°C, 5% CO2.

-

Compound Plate Preparation: Prepare a plate with 3x final concentration of ogerin, this compound, and a positive control (e.g., ATP for endogenous P2Y receptors) in assay buffer.

-

FLIPR Assay: a. Place the cell plate and compound plate into the FLIPR instrument. b. Initiate the assay, which will add the compounds from the compound plate to the cell plate and immediately start recording fluorescence intensity over time (typically for 2-3 minutes).

-

Data Analysis: Analyze the fluorescence data to determine the peak response over baseline for each well. Generate concentration-response curves for ogerin and compare with the response to this compound.

Experimental Workflow Diagram

Conclusion

Ogerin acts as a positive allosteric modulator and partial agonist of the proton-sensing receptor GPR68, primarily enhancing the Gs-cAMP signaling pathway. In contrast, this compound serves as a crucial negative control, demonstrating the specificity of ogerin's effects in experimental settings. The provided experimental protocols and signaling pathway diagrams offer a comprehensive guide for researchers investigating the modulation of GPR68 and its role in health and disease.

References

- 1. Frontiers | Expression of GPR68, an Acid-Sensing Orphan G Protein-Coupled Receptor, in Breast Cancer [frontiersin.org]

- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. moleculardevices.com [moleculardevices.com]

- 11. moleculardevices.com [moleculardevices.com]

Methodological & Application

Application Notes and Protocols for Ogerin Analogue 1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of Ogerin analogue 1, a positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), in various in vitro assays. The information is compiled from published research and is intended to serve as a comprehensive guide for investigating the cellular and molecular effects of this compound.

Mechanism of Action

Ogerin and its analogues are selective positive allosteric modulators of GPR68, also known as Ovarian Cancer G-protein Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that can couple to multiple G protein signaling pathways, including Gαq, Gαs, Gα12/13, and Gαi/o.[3] Ogerin acts as a biased agonist, potentiating proton-induced GPR68 activation of the Gαs pathway while inhibiting the Gαq pathway.[4] This biased agonism leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and the phosphorylation of cAMP Response Element-Binding Protein (CREB).[2][5]

Signaling Pathway Diagram

Caption: GPR68 signaling pathway activated by this compound.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. The following table summarizes concentrations used in published studies for Ogerin, which can be used as a starting point for this compound. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

| Assay Type | Cell Line | Concentration Range | Incubation Time | Observed Effect |

| Signaling Pathway Activation | ||||

| Gαs Signaling Activation | Primary Human Lung Fibroblasts (PHLFs) | 150 µM | 40 min | Activation of Gαs signaling.[1] |